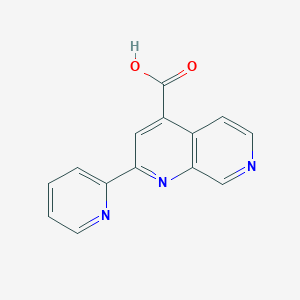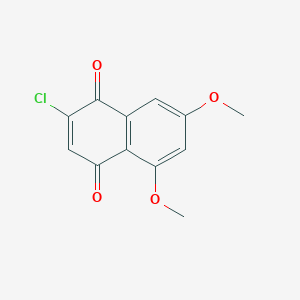
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-乙基苯基)-恶唑-4-羧酸乙酯是一种有机化合物,属于恶唑衍生物类。该化合物以恶唑环的存在为特征,恶唑环是一个五元环,包含一个氧原子和一个氮原子。连接到羧酸部分的乙酯基团增强了其溶解度和反应活性,使其成为各种化学和制药应用中的有价值的化合物。
准备方法
合成路线和反应条件
2-(2-乙基苯基)-恶唑-4-羧酸乙酯的合成通常涉及在特定条件下适当前体的环化。一种常见的方法包括在三乙胺等碱的存在下,使2-乙基苯胺与草酰氯乙酯反应。 所得中间体进行环化形成恶唑环,然后进行酯化生成最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。此外,实施绿色化学原理,如溶剂回收和废物最小化,可以使工艺更具可持续性。
化学反应分析
反应类型
2-(2-乙基苯基)-恶唑-4-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同官能团的相应恶唑衍生物。
还原: 还原反应可以将酯基转化为醇或其他还原形式。
取代: 芳环可以进行亲电或亲核取代反应,引入不同的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 在适当的条件下,可以使用卤素、硝化剂或磺化剂等试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生具有羟基或羰基的恶唑衍生物,而取代反应可以在芳环上引入卤素、硝基或其他官能团。
科学研究应用
2-(2-乙基苯基)-恶唑-4-羧酸乙酯在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 该化合物的衍生物已被证明具有抗菌和抗癌作用。
医学: 正在进行研究以探索其作为各种疾病的候选药物的潜力。
作用机理
2-(2-乙基苯基)-恶唑-4-羧酸乙酯的作用机理涉及其与特定分子靶标的相互作用。恶唑环可以与酶和受体相互作用,调节它们的活性。酯基可以增强化合物穿透细胞膜的能力,使其能够到达细胞内靶标。 确切的途径和靶标取决于具体的应用和使用的衍生物 .
作用机制
The mechanism of action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
类似化合物
- 2-苯基-恶唑-4-羧酸乙酯
- 2-(2-甲基苯基)-恶唑-4-羧酸乙酯
- 2-(2-氯苯基)-恶唑-4-羧酸乙酯
独特性
2-(2-乙基苯基)-恶唑-4-羧酸乙酯的独特性在于苯环上存在乙基,这会影响其反应性和与生物靶标的相互作用。 与类似化合物相比,这种结构特征可以增强其溶解度和生物利用度 .
属性
CAS 编号 |
885274-58-8 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 2-(2-ethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-10-7-5-6-8-11(10)13-15-12(9-18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChI 键 |
UZOXBIKSGINOTD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2=NC(=CO2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
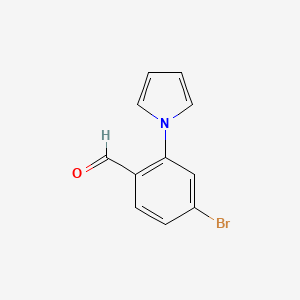
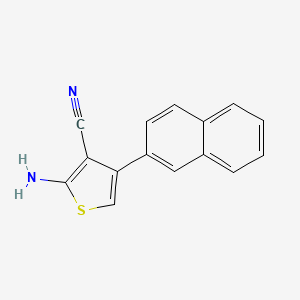
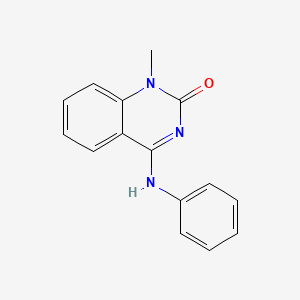
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

